9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate
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Overview
Description
2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine is a cytidine analog, which means it is structurally similar to cytidine, a nucleoside molecule. This compound is known for its ability to inhibit DNA methyltransferases, enzymes that add methyl groups to DNA. This inhibition can lead to potential anti-metabolic and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine typically involves multiple steps. The starting material is often a cytidine derivative, which undergoes protection and deprotection reactions to introduce the desired functional groups. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The process would include rigorous quality control measures to ensure that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated product .
Scientific Research Applications
2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting DNA methyltransferases, which can affect gene expression.
Medicine: Investigated for its potential anti-tumor properties.
Industry: Used in the production of nucleoside analogs for various applications
Mechanism of Action
The compound exerts its effects by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition can lead to changes in gene expression, potentially resulting in anti-metabolic and anti-tumor activities. The molecular targets include the active sites of DNA methyltransferases, and the pathways involved are related to DNA methylation and gene regulation .
Comparison with Similar Compounds
Similar Compounds
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Another cytidine analog used in anti-viral and anti-cancer studies.
N4-Benzoyl-5’-O-DMT-2’-fluoro-2’-deoxycytidine-3’-cyanoethylphosphoramidite: Used as a fluorescent oligonucleotide RNA probe.
Uniqueness
2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine is unique due to its specific functional groups, which allow it to inhibit DNA methyltransferases effectively. This makes it a valuable tool in research focused on gene expression and potential anti-tumor therapies .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H43N3O8/c1-29-26-49(44(51)47-43(29)48-45(52)55-27-39-37-15-9-7-13-35(37)36-14-8-10-16-38(36)39)42-25-40(50)41(57-42)28-56-46(30-11-5-4-6-12-30,31-17-21-33(53-2)22-18-31)32-19-23-34(54-3)24-20-32/h4-24,26,39-42,50H,25,27-28H2,1-3H3,(H,47,48,51,52) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHAAXCCBASHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5CC(C(O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H43N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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